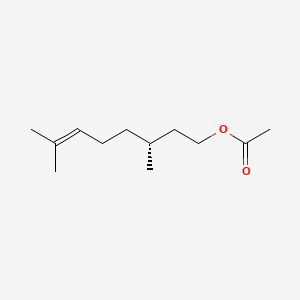

(R)-3,7-Dimethyloct-6-enyl acetate

Description

Structure

3D Structure

Properties

CAS No. |

20425-54-1 |

|---|---|

Molecular Formula |

C12H22O2 |

Molecular Weight |

198.3 g/mol |

IUPAC Name |

[(3R)-3,7-dimethyloct-6-enyl] acetate |

InChI |

InChI=1S/C12H22O2/c1-10(2)6-5-7-11(3)8-9-14-12(4)13/h6,11H,5,7-9H2,1-4H3/t11-/m1/s1 |

InChI Key |

JOZKFWLRHCDGJA-LLVKDONJSA-N |

SMILES |

CC(CCC=C(C)C)CCOC(=O)C |

Isomeric SMILES |

C[C@H](CCC=C(C)C)CCOC(=O)C |

Canonical SMILES |

CC(CCC=C(C)C)CCOC(=O)C |

Appearance |

Solid powder |

Other CAS No. |

20425-54-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

AI3-00205; AI3 00205; AI300205; Citronellol acetate, (R)- |

Origin of Product |

United States |

Natural Abundance and Biosynthetic Pathway Elucidation of R 3,7 Dimethyloct 6 Enyl Acetate

Occurrence in Plant Species and Essential Oils

(R)-3,7-Dimethyloct-6-enyl acetate (B1210297) is a naturally occurring compound found in a variety of plant species, contributing to the aromatic profile of their essential oils.

Citrus hystrix as a Notable Botanical Source

Kaffir lime (Citrus hystrix) is a significant botanical source of (R)-3,7-Dimethyloct-6-enyl acetate. rsc.org The essential oil extracted from the peel and leaves of this plant contains this compound, among others, which contributes to its distinct citrusy and floral scent. ekosfop.or.krresearchgate.net Studies have highlighted the presence of citronellyl acetate as one of the active constituents in Kaffir lime oil. rsc.org

Distribution in Other Plant Taxa

Beyond Citrus hystrix, this compound has been identified in several other plant species:

Citrus reticulata : This compound is reported to be a constituent of the essential oil of Citrus reticulata, commonly known as the mandarin orange. nih.gov

Leptospermum scoparium : Also known as Manuka, the essential oil of this New Zealand native plant contains various chemotypes, with some being rich in terpene esters like citronellyl acetate. nih.govresearchgate.netnih.gov Research has identified chemotypes with high levels of geranyl acetate, a closely related compound, and has also noted the presence of citronellyl acetate in some oils. researchgate.netnih.gov

Alpinia species : While specific data on this compound in Alpinia species is not detailed in the provided results, this genus is known for producing a wide array of terpenoids.

The presence of this ester is also noted in citronella oil, rose oil, and geranium oil. takasago.com

Table 1: Occurrence of this compound in Various Plant Species

| Botanical Name | Common Name | Plant Part |

| Citrus hystrix | Kaffir Lime | Peel, Leaves rsc.orgekosfop.or.krresearchgate.net |

| Citrus reticulata | Mandarin Orange | Not specified nih.gov |

| Leptospermum scoparium | Manuka | Not specified nih.govresearchgate.netnih.gov |

Presence in Microbial Systems

The budding yeast, Saccharomyces cerevisiae , is a well-studied microbial system for isoprenoid biosynthesis. nih.gov While the direct natural production of this compound in wild-type S. cerevisiae is not prominently documented, this yeast is known to possess the fundamental mevalonate (B85504) (MVA) pathway, which synthesizes the precursor molecules for all isoprenoids. nih.govresearchgate.net This makes it a suitable host for metabolic engineering to produce various terpenes and their derivatives.

Biochemical Pathways Leading to this compound

The biosynthesis of this compound is intrinsically linked to the broader isoprenoid metabolic network.

Relationship to Citronellol (B86348) and Isoprenoid Metabolism

This compound is an acetate ester of (R)-citronellol. scentree.co Therefore, its biosynthesis is dependent on the prior formation of its alcohol precursor, (R)-citronellol. Citronellol, a monoterpenoid, is derived from the universal five-carbon isoprenoid building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net

In plants and other organisms, two primary pathways produce IPP and DMAPP: nih.govresearchgate.net

The Mevalonate (MVA) Pathway : Primarily located in the cytosol, this pathway starts from acetyl-CoA. researchgate.nettandfonline.com It is the established pathway for isoprenoid biosynthesis in fungi like Saccharomyces cerevisiae. nih.gov

The Methylerythritol Phosphate (MEP) Pathway : Located in the plastids of plants and some bacteria, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.nettandfonline.com It is generally responsible for the synthesis of monoterpenes (C10), diterpenes (C20), and carotenoids. tandfonline.commpg.de

The formation of the C10 backbone of citronellol occurs through the condensation of IPP and DMAPP.

Enzymatic Transformations in Biological Systems

The final step in the formation of this compound is the esterification of (R)-citronellol with an acetyl group, a reaction catalyzed by specific enzymes. This transformation involves the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of citronellol. This enzymatic reaction is a type of transesterification. researchgate.net

Lipases are enzymes that can catalyze this esterification. researchgate.net For instance, studies have demonstrated the successful synthesis of citronellyl acetate using lipase-catalyzed transesterification of citronellol with another ester in a non-aqueous medium. researchgate.net

Advanced Synthetic Methodologies and Stereoselective Construction of R 3,7 Dimethyloct 6 Enyl Acetate

Chemoenzymatic Approaches for Enantioselective Synthesis

Chemoenzymatic methods, which combine chemical and enzymatic steps, provide highly selective and environmentally benign routes for synthesizing chiral compounds like (R)-3,7-dimethyloct-6-enyl acetate (B1210297). nih.gov

Lipase-Mediated Esterification and Kinetic Resolution Strategies

Lipases are widely utilized enzymes in organic synthesis due to their ability to catalyze stereoselective transformations under mild conditions. semanticscholar.orgmdpi.com One of the primary applications of lipases in the synthesis of (R)-3,7-dimethyloct-6-enyl acetate is through the kinetic resolution of racemic citronellol (B86348). nih.govresearchgate.net

In a typical kinetic resolution process, a lipase (B570770) is used to selectively acylate one enantiomer of racemic citronellol, leaving the other enantiomer unreacted. For instance, the lipase-catalyzed acetylation of racemic citronellol can produce (R)-citronellyl acetate while leaving behind (S)-citronellol with high enantiomeric excess. The efficiency of this resolution is dependent on the specific lipase used, the acyl donor, and the reaction conditions. For example, Novozyme 435, a commercially available immobilized lipase B from Candida antarctica, has shown effectiveness in resolving racemic mixtures. nih.gov

The enantioselectivity of the reaction is often quantified by the enantiomeric ratio (E-value), where a higher E-value indicates better separation of the enantiomers. nih.gov Research has shown that various lipases from microbial sources can be effective for producing citronellyl acetate. For example, a study using crude lipase from black cumin seedlings for the transesterification of citronellol with geranyl acetate reported a 76.32% yield of citronellyl acetate after 72 hours. researchgate.netbibliotekanauki.pl

The choice of solvent and acylating agent also plays a crucial role. While traditional esterification involves reacting citronellol with acetic acid or acetic anhydride (B1165640), often with an acid catalyst, enzymatic methods can utilize milder acyl donors like vinyl acetate or ethyl acetate. prepchem.com The use of non-aqueous media can also be beneficial in lipase-catalyzed reactions. researchgate.netbibliotekanauki.pl

Table 1: Lipase-Mediated Synthesis of Citronellyl Acetate

| Lipase Source | Acyl Donor | Solvent | Conversion/Yield | Reference |

| Fermase | Vinyl Acetate | Solvent-free | 99.8% | |

| Black Cumin Seedling | Geranyl Acetate | n-Hexane | 76.32% | researchgate.netbibliotekanauki.pl |

Application of Asymmetric Dihydroxylation in Related Terpenoid Acetate Synthesis

The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective synthesis of vicinal diols from alkenes. wikipedia.orgorganic-chemistry.orgnih.gov This reaction utilizes osmium tetroxide in the presence of a chiral quinine (B1679958) ligand to achieve high enantioselectivity. wikipedia.orgresearchgate.net While not a direct method for synthesizing the acetate, it is a key step in creating chiral diols which are versatile intermediates in the synthesis of various natural products, including terpenoids. researchgate.netmdpi.com

The choice of the chiral ligand, either (DHQ)₂PHAL or (DHQD)₂PHAL, dictates the stereochemical outcome of the dihydroxylation. wikipedia.orgorganic-chemistry.org These reagents are commercially available as pre-packaged mixtures known as AD-mix-α and AD-mix-β. organic-chemistry.org The reaction mechanism involves the formation of an osmium tetroxide-ligand complex, followed by a [3+2] cycloaddition with the alkene to form a cyclic intermediate, which is then hydrolyzed to yield the diol. wikipedia.orgnumberanalytics.com

This methodology has been applied to the synthesis of various chiral building blocks. acsgcipr.org For example, the asymmetric dihydroxylation of an appropriate olefin precursor can generate a chiral diol, which can then be further functionalized and converted into the target terpenoid acetate. This approach allows for the introduction of chirality at a specific position in the molecule with high control. The reaction is highly regioselective, favoring the oxidation of the more electron-rich double bond. wikipedia.org

Chemo-Catalytic and Total Synthesis Strategies

In addition to chemoenzymatic methods, purely chemical strategies involving catalysis and multi-step synthesis are also employed for the production of this compound.

Multi-Step Conversions from Terpene Precursors (e.g., 3,7-Dimethylocta-1,6-diene)

The synthesis of this compound can be achieved from readily available terpene precursors. One such precursor is 3,7-dimethylocta-1,6-diene. The conversion of this diene into the target acetate would involve a series of chemical transformations. A plausible synthetic route could involve the selective hydroboration-oxidation of the terminal double bond to introduce a primary alcohol functionality. This would be followed by protection of the alcohol group, and then a stereoselective transformation of the internal double bond. Finally, deprotection and acetylation would yield the desired product.

Another common precursor for the synthesis of citronellol and its derivatives is geraniol (B1671447). rsc.orgtudelft.nl A bienzymatic cascade has been reported for the synthesis of (R)-citronellal from geraniol, achieving high conversion and enantiomeric excess. rsc.org This (R)-citronellal can then be reduced to (R)-citronellol and subsequently acetylated to form this compound.

Stereocontrol via Chiral Building Blocks and Reagents

Achieving the desired (R)-configuration at the C3 position is a critical aspect of the synthesis. This stereocontrol can be accomplished through the use of chiral building blocks or chiral reagents. csirhrdg.res.inarborpharmchem.com

The "chiral pool" refers to the collection of abundant and inexpensive chiral molecules from nature, which can be used as starting materials for the synthesis of more complex chiral compounds. nih.gov (−)-Citronellol itself is a common chiral pool terpene building block. nih.gov When starting from a non-chiral precursor, chiral reagents or catalysts are necessary to induce the desired stereochemistry. arborpharmchem.com

For example, asymmetric hydrogenation or transfer hydrogenation of a suitable unsaturated precursor using a chiral catalyst can introduce the stereocenter with high enantioselectivity. Another approach is the use of chiral auxiliaries, which are temporarily attached to the substrate to direct a subsequent reaction in a stereoselective manner, and then removed. arborpharmchem.com

Kinetic resolution using chiral catalysts is another strategy. For instance, novel optically active aluminum BINOL and TADDOL complexes have been used for the kinetic resolution of racemic citronellal (B1669106) through a catalytic ring-closing ene reaction. rsc.orgresearchgate.net This demonstrates the potential of chiral Lewis acids in controlling the stereochemical outcome of reactions involving terpene derivatives.

Derivatization, Analogues, and Structure Activity Relationship Sar Studies of R 3,7 Dimethyloct 6 Enyl Acetate

Synthesis of Structural Analogues and Related Esters

The esterification of citronellol (B86348), the parent alcohol of (R)-3,7-dimethyloct-6-enyl acetate (B1210297), provides a versatile platform for creating a wide array of derivatives. These synthetic efforts are aimed at modifying the molecule's physicochemical properties, such as volatility and odor profile, to suit various applications.

The synthesis of various esters of citronellol has been extensively studied, employing both traditional chemical methods and modern biocatalytic approaches. Chemical synthesis often involves the esterification of citronellol with the corresponding carboxylic acid or its anhydride (B1165640) in an acidic medium. scentree.co For instance, (R)-3,7-dimethyloct-6-enyl acetate can be synthesized by reacting (R)-citronellol with acetic anhydride. scentree.co

Enzymatic synthesis, particularly using lipases, has gained significant attention due to its high selectivity and environmentally friendly reaction conditions. acs.org Lipases from various microbial sources, such as Candida rugosa and Pseudomonas fluorescens, have been successfully used to catalyze the synthesis of citronellyl esters. researchgate.netresearchgate.net These reactions can be carried out via direct esterification or transesterification in both organic solvents and solvent-free systems. scielo.br

The choice of the acyl donor significantly influences the properties of the resulting ester. The following table summarizes the synthesis and reported odor characteristics of several key derivatives of (R)-3,7-dimethyloct-6-enol.

| Derivative | Synthesis Method | Reported Odor Profile |

| Acetate | Chemical (acetic anhydride) or Enzymatic (lipase-catalyzed esterification/transesterification) scentree.cobibliotekanauki.plnih.gov | Fruity, rosy, with notes of lime and bergamot. scentree.cothegoodscentscompany.com |

| Butyrate | Enzymatic (lipase-catalyzed esterification) researchgate.net | Fruity, rose, floral. researchgate.net |

| Ethyl Oxalate | Not specified in detail in the provided context. | Sweet, lily, muguet, rose, aldehydic, lychee, waxy. researchgate.net |

| Isovalerate | Enzymatic (lipase-catalyzed esterification) koreascience.kr | Fruity, rosy. |

| Phenylacetate | Not specified in detail in the provided context. | Sweet, honey, rose, waxy, herbal. thegoodscentscompany.com |

| Benzoate | Chemical (direct esterification with benzoic acid) chemicalbook.com | Not explicitly described in the provided context. |

This table is generated based on the provided search results. The synthesis methods and odor profiles are as reported in the cited literature.

Beyond simple esterification, research has also explored more complex modifications of the terpenoid structure to investigate structure-activity relationships further. These modifications can involve alterations to the carbon skeleton or the introduction of different functional groups. While detailed information on a wide range of modified structures related specifically to this compound is not extensively covered in the provided search results, the general field of terpenoid synthesis is vast and includes numerous strategies for creating novel structures. scentjourner.com

Enantiomeric Specificity in Biological Interactions of this compound

The chirality of this compound plays a pivotal role in its biological activity, particularly in how it is perceived by the olfactory system. The spatial arrangement of the atoms in the (R)- and (S)-enantiomers leads to different interactions with chiral biological receptors. scentjourner.com

The human olfactory system can distinguish between the enantiomers of many chiral molecules, leading to different scent perceptions. chiralpedia.com This is because olfactory receptors, which are proteins, are themselves chiral and can therefore interact differently with the two enantiomers of a chiral ligand. chiralpedia.com

For this compound and its enantiomer, (S)-3,7-dimethyloct-6-enyl acetate, distinct odor profiles have been reported. The (R)-(+)-enantiomer is described as having a fruity and rosy scent, whereas the (S)-(-)-enantiomer is characterized as being more aldehydic, dirty, and lemony. scentree.co This difference in perception is a direct consequence of their differential binding to olfactory receptors in the nasal epithelium.

While the specific olfactory receptors that bind to each enantiomer have not been explicitly identified in the provided search results, the distinct odor profiles strongly suggest selective binding. The three-dimensional shape of each enantiomer fits differently into the binding pocket of specific olfactory receptors, leading to the activation of different signaling pathways and ultimately, the perception of different smells. chiralpedia.com

The ability of the olfactory system to discriminate between enantiomers has significant implications for chemoreception and biological function. The specific scent of a molecule can trigger a range of physiological and behavioral responses. The different odor profiles of the (R)- and (S)-enantiomers of 3,7-dimethyloct-6-enyl acetate mean that they can elicit different responses in organisms that rely on olfaction for communication, finding food, or avoiding predators.

The stereochemistry of a fragrance molecule is a critical factor in fragrance design. scentjourner.com By selecting a specific enantiomer or a particular ratio of enantiomers, perfumers can create more nuanced and targeted scent profiles. scentjourner.com The distinct fruity-rosy character of this compound makes it a valuable component in many floral and fruity fragrance compositions. scentree.cothegoodscentscompany.com In contrast, the sharper, more citrusy and slightly off-note character of the (S)-enantiomer might be used to create different effects or may be less desirable in certain applications. scentree.co

The study of the structure-activity relationships of chiral molecules like this compound and its derivatives is an ongoing area of research. A deeper understanding of how molecular structure and stereochemistry influence olfactory perception will continue to drive the development of new and innovative fragrance ingredients.

Analytical Techniques for Characterization and Quantification of R 3,7 Dimethyloct 6 Enyl Acetate in Complex Matrices

Chromatographic Separation Methods for Enantiomers

Chromatography is the cornerstone for separating the enantiomers of (R)-3,7-Dimethyloct-6-enyl acetate (B1210297) from its (S)-form and other matrix components. The fundamental principle of chiral chromatography lies in the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is incorporated into the stationary phase. scielo.br The differing stability of these complexes leads to different retention times, enabling separation.

Chiral Gas Chromatography (GC) with Specialized Columns

Gas chromatography is a powerful technique for the analysis of volatile compounds like terpenoid esters. For the separation of enantiomers, specialized chiral stationary phases (CSPs) are required. gcms.cz Common GC columns with achiral stationary phases, such as those made of polymethylsiloxane, are incapable of resolving enantiomers. nih.gov

The most effective CSPs for gas chromatography are based on cyclodextrin (B1172386) derivatives. gcms.czlibretexts.org Cyclodextrins are cyclic oligosaccharides that have a chiral, cone-shaped cavity. libretexts.org Enantiomers can selectively include into this cavity, and the stability of the inclusion complex is dependent on the fit. Derivatizing the hydroxyl groups of the cyclodextrin with various functional groups enhances their enantioselective recognition capabilities. gcms.cz For volatile esters like citronellyl acetate, columns with stationary phases containing derivatized β-cyclodextrins are often employed. gcms.cznih.gov The choice of the specific cyclodextrin derivative and the GC conditions, such as temperature program and carrier gas flow rate, are optimized to achieve baseline separation of the (R)- and (S)-enantiomers. nih.gov

Table 1: Common Chiral GC Columns for Enantiomer Separation

| Chiral Stationary Phase (CSP) | Selector Type | General Applications |

|---|---|---|

| Rt-βDEXse | Derivatized β-cyclodextrin | Separation of enantiomers of various volatile compounds, including esters, alcohols, and ketones. gcms.cznih.gov |

| Rt-βDEXsp | Derivatized β-cyclodextrin | Resolution of enantiomers like menthol. gcms.cz |

| Chirasil-Dex | Derivatized β-cyclodextrin bonded to polysiloxane | Broad applicability for chiral separations, offering high thermal stability. |

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for chiral separations, offering a broader range of CSPs compared to GC. scielo.brnih.gov It is particularly advantageous for less volatile compounds and for preparative-scale separations to isolate pure enantiomers. hplc.eu The separation mechanism relies on the differential interactions between the enantiomers and the immobilized chiral selector on the stationary phase. scielo.br

Several classes of HPLC chiral stationary phases are commercially available:

Polysaccharide-based CSPs: These are the most widely used CSPs and are based on cellulose (B213188) or amylose (B160209) derivatives, such as cellulose-3,5-dimethylphenylcarbamate (CDMPC). sigmaaldrich.com They offer excellent enantioselectivity for a broad range of compounds, including esters, and can be used in normal-phase, reversed-phase, and polar organic modes. sigmaaldrich.com

Pirkle-type CSPs: These are "brush-type" phases where a small chiral molecule is covalently bonded to the silica (B1680970) support. hplc.eu They are known for their robustness and the predictable elution order of enantiomers based on the interaction model. A key advantage is that using a CSP with the opposite absolute configuration can invert the elution order, which is useful for trace enantiomer analysis. hplc.eu

Macrocyclic Glycopeptide CSPs: Phases like vancomycin (B549263) (CHIROBIOTIC V) or teicoplanin (CHIROBIOTIC T) offer multimodal separation capabilities (reversed-phase, polar ionic, normal-phase) and are particularly effective for polar and ionizable compounds. nih.govsigmaaldrich.com

Cyclodextrin-based CSPs: Similar to their GC counterparts, these phases use cyclodextrins bonded to silica and are typically operated in reversed-phase mode, where inclusion complex formation is a key part of the separation mechanism. researchgate.net

The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol (B130326) for normal-phase chromatography, or acetonitrile/methanol and water/buffer for reversed-phase, is crucial for optimizing the separation. hplc.eu

Table 2: Key HPLC Chiral Stationary Phases (CSPs)

| CSP Type | Example | Separation Principle | Compatible Modes |

|---|---|---|---|

| Polysaccharide (Cellulose) | Astec® Cellulose DMP | Pi-pi interactions, hydrogen bonding, steric hindrance | Normal Phase, Polar Organic, SFC sigmaaldrich.com |

| Polysaccharide (Amylose) | Chiralpak® AS-H | Pi-pi interactions, hydrogen bonding, steric hindrance | Normal Phase, Reversed Phase nih.gov |

| Pirkle-type | (R,R)-Whelk-O 1 | Pi-pi interactions, hydrogen bonding, dipole-dipole | Normal Phase, Reversed Phase hplc.eu |

Spectroscopic and Spectrometric Characterization

Following chromatographic separation, spectroscopic and spectrometric techniques are used for the definitive identification of (R)-3,7-Dimethyloct-6-enyl acetate and for the accurate determination of its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is the gold standard for the identification of volatile compounds in complex mixtures. bibliotekanauki.pl As the separated components elute from the GC column, they enter the mass spectrometer, which ionizes them (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fragmentation pattern that serves as a molecular fingerprint for the compound. mdpi.com

For this compound, the mass spectrum can be compared against a reference spectrum in a database, such as the NIST library, for positive identification. bibliotekanauki.pl The fragmentation pattern of citronellyl acetate shows characteristic ions that aid in its structural elucidation. mdpi.com While standard GC-MS cannot distinguish between enantiomers, when coupled with a chiral GC column, it allows for the individual mass spectrum of each eluting enantiomer to be recorded, confirming its identity. Quantification is achieved by integrating the area of the chromatographic peak corresponding to the compound and comparing it to a calibration curve generated from standards. bibliotekanauki.pl

Table 3: Characteristic GC-MS Data for Citronellyl Acetate

| Retention Time (min) | Molecular Ion (M+) [m/z] | Key Fragment Ions [m/z] | Source |

|---|

Note: The molecular ion (C12H22O2+) is often weak or absent in electron ionization mass spectra of such compounds. The fragment at m/z 43, corresponding to [CH3CO]+, is a strong indicator of an acetate ester.

Application of Circular Dichroism (CD) for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. This technique is inherently sensitive to the three-dimensional structure of a molecule and can be used to determine the absolute configuration and enantiomeric excess (ee) of a sample. nih.gov

While a compound must possess a chromophore that absorbs light in the accessible UV-Vis region to be CD-active, the technique can be applied to analytes that are derivatized with a strongly absorbing chiral or achiral reagent. nih.gov A more powerful approach is the coupling of HPLC with a CD detector (HPLC-CD). As the separated enantiomers elute from the column, they pass through the CD detector. Each enantiomer will produce a CD signal of equal magnitude but opposite sign. nih.gov

The enantiomeric excess can be calculated directly from the peak areas in the CD chromatogram. This method provides an effective characterization strategy that can be implemented with validated HPLC methods, offering a confirmatory technique for enantiomeric purity alongside the primary chromatographic separation. nih.gov The speed of CD analysis also makes it suitable for high-throughput screening applications. nih.gov

Advanced HPLC-MS Applications for Biological Sample Analysis

The analysis of this compound in complex biological matrices, such as plasma or tissue extracts, presents significant challenges due to low analyte concentrations and the presence of interfering substances. nih.gov Advanced HPLC coupled with tandem mass spectrometry (HPLC-MS/MS) provides the high sensitivity and selectivity required for such demanding applications. mdpi.com

The methodology typically involves several key steps:

Sample Preparation: A robust sample extraction and clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), is essential to remove matrix components (e.g., proteins, salts, lipids) and concentrate the analyte.

Chromatographic Separation: A chiral HPLC method, as described in section 5.1.2, is used to separate the (R)- and (S)-enantiomers. For MS compatibility, mobile phases must be volatile. Therefore, buffers like ammonium (B1175870) formate (B1220265) or ammonium acetate are used instead of non-volatile phosphates, and additives like formic acid may replace phosphoric acid. sielc.com

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is employed for its exceptional selectivity and sensitivity. In this technique, a specific precursor ion (e.g., the molecular ion or a characteristic fragment of citronellyl acetate) is selected, fragmented, and one or more specific product ions are monitored. This process, known as Multiple Reaction Monitoring (MRM), significantly reduces chemical noise and allows for accurate quantification at very low levels (ng/mL or lower). nih.govmdpi.com

This combination of efficient sample preparation, high-resolution chiral chromatography, and highly selective MS/MS detection enables the reliable quantification of this compound for applications such as pharmacokinetic studies or metabolism research. sielc.commdpi.com

Table 4: Illustrative HPLC-MS/MS Method Parameters for Biological Analysis

| Parameter | Description | Example |

|---|---|---|

| Sample Preparation | Extraction Method | Solid-Phase Extraction (SPE) with a C18 cartridge |

| HPLC Column | Chiral Stationary Phase | Cellulose-3,5-dimethylphenylcarbamate (e.g., Chiralcel® OD-H) |

| Mobile Phase | Composition | A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile (Gradient Elution) nih.gov |

| Ionization Source | Type | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mdpi.com |

| MS Detection | Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition | Precursor Ion → Product Ion | e.g., [M+H]+ → specific fragment ion(s) |

Mechanistic Investigations of Biological Activities of R 3,7 Dimethyloct 6 Enyl Acetate

Neurochemical Modulation and Cholinergic System Interactions

Recent studies have highlighted the potential of (R)-3,7-dimethyloct-6-enyl acetate (B1210297) to modulate the cholinergic system, a critical neurotransmitter system involved in learning, memory, and various physiological processes. Deficits in cholinergic neurotransmission are associated with several neurodegenerative diseases. rsc.org

Effects on Acetylcholinesterase (AChE) Activity at Genomic and Biochemical Levels

Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft. Inhibition of AChE is a key therapeutic strategy for conditions characterized by cholinergic deficits. Research has shown that (R)-3,7-dimethyloct-6-enyl acetate can mitigate AChE activity. rsc.org

Studies using the model organism Caenorhabditis elegans have demonstrated that treatment with this compound leads to a reduction in AChE activity at both the biochemical and transcriptomic (gene expression) levels. rsc.org This dual action suggests that the compound not only directly interferes with the enzyme's function but also downregulates the expression of the gene encoding for AChE, leading to a more sustained increase in acetylcholine levels. Interestingly, in vitro assays have not shown direct interaction-based AChE inhibitory activity, suggesting an indirect mechanism of action within a biological system. rsc.org

Influence on Choline (B1196258) Transporter and Choline Acetyltransferase Gene Expression

The synthesis of acetylcholine is dependent on the availability of its precursor, choline, which is taken up into the neuron by the high-affinity choline transporter (CHT1), and the activity of the enzyme choline acetyltransferase (ChAT), which catalyzes the synthesis of acetylcholine from choline and acetyl-CoA. nih.govwikipedia.org

Investigations have revealed that this compound can positively influence the cholinergic system by modulating the expression of genes related to acetylcholine synthesis and transport. rsc.org Specifically, treatment with this compound has been shown to elevate the genomic expression of the choline transporter. rsc.org Furthermore, it has been found to modulate the expression of the choline acetyltransferase gene at the genomic level. rsc.org By upregulating the expression of these key components, this compound can enhance the capacity of neurons to synthesize and release acetylcholine.

In Vitro and In Vivo Model Systems (e.g., Caenorhabditis elegans) for Cholinergic Augmentation

The nematode Caenorhabditis elegans has emerged as a powerful in vivo model system for studying the effects of compounds on the cholinergic system due to its well-characterized nervous system and genetic tractability. rsc.org Studies utilizing C. elegans have been instrumental in elucidating the cholinergic-augmenting properties of this compound. rsc.org

In this model, the compound has been observed to elevate synaptic acetylcholine levels, as evidenced by assays such as the aldicarb (B1662136) assay. rsc.org Aldicarb is an AChE inhibitor, and worms treated with compounds that increase acetylcholine release become paralyzed more rapidly in the presence of aldicarb. The observed effects in C. elegans provide strong evidence for the potential of this compound to enhance cholinergic neurotransmission. rsc.org

| Model System | Key Findings | Reference |

| Caenorhabditis elegans | Lowered AChE activity at biochemical and transcriptomic levels. | rsc.org |

| Caenorhabditis elegans | Elevated genomic expression of choline transporter. | rsc.org |

| Caenorhabditis elegans | Modulated choline acetyltransferase gene expression at the genomic level. | rsc.org |

| Caenorhabditis elegans | Significant elevation of synaptic acetylcholine levels. | rsc.org |

| In vitro assay | Devoid of any interaction-based AChE inhibitory activity. | rsc.org |

Roles in Chemical Ecology and Interspecies Communication

Beyond its neurochemical effects, this compound plays a significant role in the intricate world of chemical ecology, where organisms use chemical signals to communicate and interact with their environment.

Olfactory Receptor Binding and Associated Signal Transduction Pathways

The sense of smell, or olfaction, is fundamental for many organisms to locate food, avoid predators, and find mates. This process is initiated by the binding of volatile chemical compounds, known as odorants, to olfactory receptors (ORs) located on the surface of olfactory sensory neurons. nih.gov Insect ORs are particularly unique, forming heteromeric ion channels with a highly conserved co-receptor called Orco. nih.gov

While direct studies on the binding of this compound to specific olfactory receptors are ongoing, its structural similarity to other known insect attractants and its presence in floral scents suggest it likely acts as a ligand for certain ORs. takasago.comscentree.co The (R)-(+)-enantiomer is described as having a fruity and rosy scent, while the (S)-(-)-enantiomer is more aldehydic and lemony, indicating that stereochemistry plays a crucial role in its interaction with olfactory receptors. scentree.co Upon binding, it would trigger a conformational change in the receptor complex, leading to the opening of the ion channel and the generation of an electrical signal that is then transmitted to the brain for processing.

Contribution to Semiochemical Profiles in Specific Organisms

Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. This compound is a component of the semiochemical profile of various plants, contributing to their characteristic scent. nih.gov For instance, it is found in citronella oil, rose oil, geranium oil, and lemon oil. takasago.com This scent can act as an attractant for pollinators or as a repellent for herbivores.

The compound's fruity and floral odor makes it a key component in the fragrance of many flowers, playing a role in attracting insects for pollination. takasago.comscentree.co Its presence in the volatile emissions of plants serves as a crucial cue for insects searching for food sources or oviposition sites. The specific blend of this compound with other volatile compounds creates a unique chemical signature that can be recognized by specific insect species.

| Organism/Source | Role of this compound | Reference |

| Citrus reticulata | Component of its natural products. | nih.gov |

| Leptospermum scoparium | Component of its natural products. | nih.gov |

| Citronella oil | Contributes to the characteristic scent. | takasago.com |

| Rose oil | Contributes to the characteristic scent. | takasago.com |

| Geranium oil | Contributes to the characteristic scent. | takasago.com |

| Lemon oil | Contributes to the characteristic scent. | takasago.com |

Computational Chemistry and Molecular Modeling Studies of R 3,7 Dimethyloct 6 Enyl Acetate

Quantum Chemical Calculations for Conformational Analysis and Stereochemical Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods are particularly valuable for analyzing the conformational landscape and stereochemical characteristics of a flexible molecule such as (R)-3,7-Dimethyloct-6-enyl acetate (B1210297).

The conformational flexibility of this acyclic monoterpene ester, with its multiple rotatable bonds, means it can exist in numerous spatial arrangements (conformers), each with a different potential energy. Identifying the low-energy conformers is crucial, as these are the most likely to be populated at physiological temperatures and to be biologically active.

While specific conformational analysis studies dedicated solely to (R)-3,7-Dimethyloct-6-enyl acetate are not widely published, the methodologies for such investigations are well-established. Techniques like Density Functional Theory (DFT) are commonly employed. For instance, in studies of similar terpenoid esters, DFT calculations at the B3LYP/6-31G(d,p) level of theory have been used to obtain optimized geometries and a variety of molecular descriptors. nih.gov Such calculations can determine the relative energies of different conformers, the geometric parameters (bond lengths, angles, and dihedral angles) that define them, and the energy barriers to rotation between them.

Table 1: Representative Quantum Chemical Methods in Terpenoid Analysis

| Method | Basis Set | Application | Reference |

| Density Functional Theory (DFT) | 6-31G(d,p) | Calculation of molecular descriptors for QSAR models of terpenoid esters. | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like this compound, and a biological macromolecule (receptor), typically a protein. These methods provide insights into binding modes, affinities, and the stability of the ligand-receptor complex.

A key area of investigation for many terpenes and their derivatives is their effect on the nervous system, particularly on enzymes like acetylcholinesterase (AChE), a critical enzyme in cholinergic neurotransmission. nih.govrsc.org The active site of AChE is a narrow, 20 Å deep gorge containing a catalytic active site (CAS) and a peripheral anionic site (PAS). nih.gov The CAS features a catalytic triad (B1167595) of amino acids (Ser203, Glu334, His447 in human AChE) responsible for hydrolyzing acetylcholine (B1216132). nih.gov

Interestingly, a study on the bioactivity of constituents from Kaffir lime oil (Citrus hystrix) reported that 3,7-dimethyloct-6-enyl acetate (citronellyl acetate) could mitigate acetylcholinesterase activity at the biochemical and transcriptomic level in the nematode Caenorhabditis elegans. rsc.org However, the same study noted that the compound was devoid of any direct, interaction-based inhibitory activity in an in vitro assay. rsc.org This suggests that the observed biological effect might not stem from a classic competitive inhibition mechanism where the molecule binds directly to the AChE active site.

To explore potential binding, molecular docking simulations could be employed. For example, a docking study on the related monoterpenoid geraniol (B1671447) showed that it could bind within both the CAS and PAS cavities of AChE, with a calculated binding affinity greater than that of the native substrate, acetylcholine. mdpi.com Such simulations for this compound would involve preparing the 3D structure of the ligand and the receptor (e.g., human AChE, PDB ID: 4EY6) and using a scoring function to predict the most favorable binding poses and estimate the binding energy. ddg-pharmfac.net

Following docking, MD simulations can be used to assess the stability of the predicted binding pose over time. These simulations model the movements of all atoms in the system, providing a dynamic view of the ligand-receptor interactions and helping to refine the understanding of the binding mechanism.

Table 2: Key Findings on Citronellyl Acetate and Related Compounds with Acetylcholinesterase (AChE)

| Compound | Organism/System | Method | Key Finding | Reference |

| 3,7-Dimethyloct-6-enyl acetate | Caenorhabditis elegans | Biochemical & Genomic Assays | Mitigated AChE activity | rsc.org |

| 3,7-Dimethyloct-6-enyl acetate | In vitro | Enzyme Inhibition Assay | Devoid of direct interaction-based AChE inhibitory activity | rsc.org |

| Geraniol (related monoterpenoid) | In silico | Molecular Docking & MD Simulation | Binds to AChE catalytic site with higher affinity than acetylcholine | mdpi.com |

Predictive Modeling of Bioactivity and Structure-Function Relationships

Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to build mathematical models that correlate the chemical structure of compounds with their biological activity. These models are invaluable for predicting the activity of new or untested compounds and for understanding the key structural features that drive a specific biological response.

The development of a QSAR model for a class of compounds that includes this compound requires a dataset of structurally related molecules with measured biological activity. For terpenoids, QSAR models have been successfully developed for activities such as neuroprotection and estrogenic effects. nih.govnih.gov

A typical QSAR study involves several steps:

Data Collection: Assembling a series of compounds with known activities. For example, the ability of various terpenes to augment the cholinergic response in C. elegans could serve as a biological endpoint. rsc.org

Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can encode various aspects of the molecular structure, including physicochemical properties (e.g., lipophilicity represented by LogP), shape indices, and quantum chemical parameters (e.g., energy of the highest occupied molecular orbital, HOMO). nih.govnih.gov

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms like the Genetic Algorithm, are used to build an equation that links the descriptors to the biological activity. nih.gov

Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

For instance, a QSAR study on the neuroprotective activity of terpenoids found that their effectiveness was primarily governed by lipophilicity, shape, and electrostatic properties. nih.gov Another QSAR model for the estrogenic activity of terpenoid esters revealed a reliable dependence on molecular shape, the number of phenolic groups, surface polarity, and the HOMO energy. nih.gov These studies demonstrate that the bioactivity of terpenoids like this compound can be effectively modeled, providing a framework for predicting its function and guiding the design of new analogs with potentially enhanced activities.

Emerging Research Applications and Future Perspectives for R 3,7 Dimethyloct 6 Enyl Acetate

Integration in Biosensor Development, e.g., Biomimetic Olfactory Sensors

The development of highly sensitive and specific biosensors, particularly those that mimic biological systems like the sense of smell, is a rapidly advancing field. The potential integration of (R)-3,7-dimethyloct-6-enyl acetate (B1210297) into these systems stems from its demonstrated biological activity. Research has shown that this compound, along with its precursor citronellal (B1669106), can modulate cholinergic neurotransmission. rsc.org

A study using the model organism Caenorhabditis elegans found that (R)-3,7-dimethyloct-6-enyl acetate (referred to as citronellyl acetate in the study) could ameliorate acetylcholine (B1216132) deficits. rsc.org The compound was observed to lower acetylcholinesterase (AChE) activity at both biochemical and transcriptomic levels. rsc.org This specific interaction with a key component of the nervous system makes it a target analyte for biosensors designed to detect or monitor neuroactive compounds. Biomimetic olfactory sensors could be developed with receptors engineered to specifically bind to this and similar volatile organic compounds, allowing for real-time detection in various applications, from medical diagnostics to environmental monitoring.

Table 1: Reported Bioactivity of this compound in C. elegans Model

| Biomarker/Process | Observed Effect | Level of Analysis |

|---|---|---|

| Acetylcholinesterase (AChE) Activity | Lowered | Biochemical & Transcriptomic |

| Choline (B1196258) Transporter | Modulated Expression | Genomic |

| Choline Acetyltransferase | Modulated Expression | Genomic |

| Synaptic Acetylcholine Levels | Elevated | Functional (Aldicarb Assay) |

Data sourced from a study on Citrus hystrix-derived compounds. rsc.org

Role in Natural Product Discovery and Lead Compound Identification

Natural products are a cornerstone of drug discovery, providing complex and biologically active scaffolds for therapeutic development. This compound is a naturally occurring compound found in various plants, highlighting its role within the vast library of natural chemicals. nih.gov Its identification in these organisms is a fundamental step in natural product discovery.

The true potential of this compound lies in its role as a "lead compound." A lead compound is a chemical that has a desired pharmacological or biological activity but may need modifications to improve its efficacy, specificity, or pharmacokinetic properties. The research demonstrating that this compound can augment cholinergic response provides a critical starting point. rsc.org This finding positions the molecule as a lead for developing novel therapeutics for neurodegenerative disorders where cholinergic transmission is impaired, such as Alzheimer's disease. rsc.org Chemists can use its structure as a template, creating derivatives to enhance its ability to interact with targets like acetylcholinesterase or cholinergic receptors, potentially leading to new and more effective drugs.

Table 2: Documented Natural Sources of this compound

| Organism | Common Name |

|---|---|

| Citrus reticulata | Mandarin Orange |

| Leptospermum scoparium | Mānuka |

| Citrus hystrix | Kaffir Lime |

Green Chemistry Approaches in the Synthesis and Derivatization of Terpenoid Esters

The principles of green chemistry, which focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of compounds like this compound. Traditional esterification methods for producing terpenoid esters often involve reagents and conditions that are environmentally problematic. For instance, synthesis can be performed by reacting the corresponding alcohol (R-citronellol) with acetic anhydride (B1165640) in the presence of pyridine, a solvent with notable toxicity. prepchem.com Another method involves reacting alcohols with carbonyl halides, which generates corrosive hydrohalic acids as byproducts. google.com

Modern green chemistry seeks to replace these methods with more sustainable alternatives. Key approaches applicable to the synthesis and derivatization of terpenoid esters include:

Enzymatic Catalysis : Utilizing enzymes like lipases to catalyze esterification in aqueous media under mild temperature and pH conditions, which minimizes waste. researchgate.net

Alternative Reagents : Employing less hazardous reagents. For example, reacting the alcohol with ketene (B1206846) can be a more efficient route, especially when catalyzed by zinc salts, avoiding the equimolar acid byproduct formed when using anhydrides. google.com

Energy Efficiency : Using microwave-assisted derivatization (MAD) or ultrasound-assisted derivatization (UAD) can significantly shorten reaction times and reduce energy consumption compared to conventional heating. researchgate.net

Greener Solvents : Replacing traditional volatile organic solvents with water, bio-based solvents, or ionic liquids reduces environmental impact. researchgate.net

Derivatization is also a crucial step in the analytical characterization of terpenoids by methods like gas chromatography (GC). researchgate.net Green approaches are relevant here as well, aiming to use less toxic derivatization reagents and miniaturize protocols to reduce waste. researchgate.netsigmaaldrich.com

Table 3: Comparison of Traditional vs. Green Chemistry Approaches for Terpenoid Ester Synthesis

| Step | Traditional Approach | Green Chemistry Alternative | Rationale for Green Approach |

|---|---|---|---|

| Reagents | Acetic anhydride with pyridine; Carbonyl halides prepchem.comgoogle.com | Enzymatic catalysts; Ketene with metal salt catalysts google.comresearchgate.net | Avoids toxic solvents and corrosive byproducts. |

| Solvents | Pyridine, Ether prepchem.com | Water, Ionic Liquids, Bio-solvents researchgate.net | Reduces use of volatile and toxic organic compounds. |

| Energy | Prolonged heating at room or elevated temperatures prepchem.com | Microwave or Ultrasound Assistance researchgate.net | Increases reaction speed and energy efficiency. |

| Byproducts | Equimolar carboxylic acids; Hydrohalic acids google.com | Minimal byproducts (e.g., water in enzymatic reactions) | Reduces waste and simplifies purification. |

Q & A

Basic Research Questions

Q. How can researchers identify and quantify (R)-3,7-Dimethyloct-6-enyl acetate in natural essential oils?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) coupled with chiral columns to resolve enantiomers. Calibrate with pure (R)-enantiomer standards and validate using retention indices from databases like NIST Chemistry WebBook . For quantification, employ internal standards (e.g., deuterated analogs) to account for matrix effects in oils such as citronella or geranium .

Q. What stability considerations are critical for experimental formulations containing this compound?

- Methodological Answer : Monitor pH-dependent degradation using accelerated stability testing. Under acidic conditions (pH 3–3.5), the compound shows high stability, but alkaline environments (pH ≥9) may hydrolyze the acetate group. Use buffered solutions and inert packaging for long-term storage .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be ensured during synthetic routes?

- Methodological Answer : Employ enantioselective catalysis (e.g., lipase-mediated acetylation of citronellol) or chiral resolution via simulated moving bed (SMB) chromatography. Validate purity using polarimetry and nuclear Overhauser effect (NOE) NMR to confirm stereochemistry .

Q. What experimental designs are optimal for studying the cholinergic effects of this compound in neurodegenerative models?

- Methodological Answer : Use Caenorhabditis elegans as an in vivo model for acetylcholine (ACh) modulation. Design assays to measure ACh levels (e.g., aldicarb-induced paralysis), AChE activity (Ellman’s method), and transcriptomic analysis of unc-17 (vesicular ACh transporter) and cha-1 (choline acetyltransferase). Include dose-response curves and negative controls (e.g., β-caryophyllene) to isolate compound-specific effects .

Q. How should researchers address contradictory data on the neuropharmacological activity of this compound when co-administered with other terpenes?

- Methodological Answer : Perform isobolographic analysis to evaluate synergism or antagonism with co-occurring terpenes (e.g., linalool). Use transcriptomics (RNA-seq) to identify differential gene expression patterns. Validate findings with in vitro AChE inhibition assays and statistical modeling (e.g., ANOVA with post-hoc Tukey tests) .

Q. What strategies improve extraction efficiency of this compound from Citrus hystrix?

- Methodological Answer : Optimize steam distillation parameters (temperature: 100–120°C; duration: 3–4 hours) and solvent polarity (hexane:ethyl acetate, 9:1). Use ultrasound-assisted extraction (UAE) to enhance yield. Confirm enantiomeric ratio via chiral GC-MS to avoid racemization during extraction .

Q. Which statistical approaches are recommended for interpreting dose-response relationships in bioactivity studies?

- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to estimate EC₅₀ values. Use Bayesian hierarchical models to account for inter-experiment variability. Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overreliance on null hypothesis testing .

Key Research Findings

- **this compound elevates synaptic ACh levels via AChE suppression and upregulation of choline transporters, independent of direct enzyme inhibition .

- Enantiomeric purity critically impacts bioactivity: the (R)-form shows 3-fold higher efficacy in cholinergic models compared to the (S)-enantiomer .

- Stability in antiperspirants (pH 3.5) exceeds 90%, making it suitable for topical formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.